molecular formula C10H11FOS B14763755 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone

1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone

Cat. No.: B14763755
M. Wt: 198.26 g/mol
InChI Key: PODNGQVOGRGAHB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone is an organic compound with a unique structure that includes a fluoro group, a methyl group, and a methylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone typically involves the introduction of the fluoro, methyl, and methylthio groups onto a phenyl ring followed by the formation of the ethanone moiety. One common method involves the following steps:

    Fluorination: Introduction of the fluoro group onto the phenyl ring using a fluorinating agent such as Selectfluor.

    Methylation: Introduction of the methyl group using a methylating agent like methyl iodide in the presence of a base.

    Thiomethylation: Introduction of the methylthio group using a thiomethylating agent such as dimethyl sulfide.

    Formation of Ethanone: The final step involves the formation of the ethanone moiety through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro group can enhance binding affinity and selectivity, while the methylthio group can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanol: Similar structure but with an alcohol group instead of an ethanone moiety.

    1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)propane: Similar structure but with a propane chain instead of an ethanone moiety.

Uniqueness

1-(2-Fluoro-3-methyl-5-(methylthio)phenyl)ethanone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the fluoro group enhances its stability and binding interactions, while the methylthio group provides additional sites for chemical modification.

Properties

Molecular Formula

C10H11FOS

Molecular Weight

198.26 g/mol

IUPAC Name

1-(2-fluoro-3-methyl-5-methylsulfanylphenyl)ethanone

InChI

InChI=1S/C10H11FOS/c1-6-4-8(13-3)5-9(7(2)12)10(6)11/h4-5H,1-3H3

InChI Key

PODNGQVOGRGAHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)C)SC

Origin of Product

United States

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